(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
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Overview
Description
The compound “(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one” is a complex organic molecule with multiple chiral centers and functional groups. This compound is characterized by its intricate structure, which includes several hydroxyl groups, an oxime, and multiple ether linkages. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of complex organic molecules like this one typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Stepwise Functional Group Introduction: Sequential addition of functional groups using reagents like Grignard reagents, organolithium compounds, and protecting groups.
Stereoselective Reactions: Use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at each chiral center.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions, often facilitated by strong acids or bases.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Optimization of Reaction Conditions: Scaling up reactions while maintaining high yields and purity.
Use of Flow Chemistry: Continuous flow reactors to improve reaction efficiency and safety.
Purification Techniques: Advanced purification methods like high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of oxime to amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at ether linkages using nucleophiles like thiolates or amines.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Thiolates, amines, alkoxides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Thioethers, amines.
Scientific Research Applications
Chemistry
Synthesis of Analogues: Creating analogues with modified functional groups to study structure-activity relationships.
Catalysis: Use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Receptor Binding Studies: Investigation of binding affinity to various biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Exploration of its therapeutic potential in treating diseases.
Industry
Material Science: Use in the development of new materials with unique properties.
Agriculture: Potential application as a bioactive compound in pest control.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interaction with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one analogues: Compounds with similar structures but different functional groups.
Macrolides: A class of natural products with large macrocyclic lactone rings, similar in structure to the compound .
Uniqueness
Structural Complexity: The presence of multiple chiral centers and diverse functional groups.
Biological Activity: Potential for unique interactions with biological targets due to its complex structure.
Properties
Molecular Formula |
C37H68N2O13 |
---|---|
Molecular Weight |
748.9 g/mol |
IUPAC Name |
(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19?,20-,21+,22+,23?,24?,25-,26-,28?,29+,30+,31-,32-,34-,35+,36?,37?/m0/s1 |
InChI Key |
KYTWXIARANQMCA-UNIPESDPSA-N |
Isomeric SMILES |
CC[C@H]1C([C@@H]([C@H](/C(=N\O)/[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2CC([C@H](C(O2)C)O)(C)OC)C)O[C@H]3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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